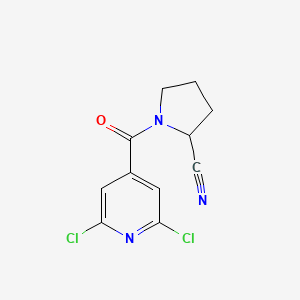
4-(methoxymethyl)-N-(2-methylcyclopropyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(methoxymethyl)-N-(2-methylcyclopropyl)piperidine-4-carboxamide, also known as MMCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MMCP is a piperidine derivative that has been synthesized in recent years and has shown promising results in several studies.
Scientific Research Applications
4-(methoxymethyl)-N-(2-methylcyclopropyl)piperidine-4-carboxamide has been studied extensively in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. 4-(methoxymethyl)-N-(2-methylcyclopropyl)piperidine-4-carboxamide has been shown to have potential therapeutic applications in the treatment of neuropathic pain, anxiety, and depression. 4-(methoxymethyl)-N-(2-methylcyclopropyl)piperidine-4-carboxamide has also been studied for its potential use as a diagnostic tool in the detection of cancer cells.
Mechanism of Action
The exact mechanism of action of 4-(methoxymethyl)-N-(2-methylcyclopropyl)piperidine-4-carboxamide is not fully understood, but it is believed to act as a modulator of the GABAergic system. 4-(methoxymethyl)-N-(2-methylcyclopropyl)piperidine-4-carboxamide has been shown to bind to the GABA-A receptor and enhance the activity of the receptor, leading to an increase in inhibitory neurotransmission. This modulation of the GABAergic system may contribute to the anxiolytic and analgesic effects of 4-(methoxymethyl)-N-(2-methylcyclopropyl)piperidine-4-carboxamide.
Biochemical and Physiological Effects
4-(methoxymethyl)-N-(2-methylcyclopropyl)piperidine-4-carboxamide has been shown to have several biochemical and physiological effects in animal models. 4-(methoxymethyl)-N-(2-methylcyclopropyl)piperidine-4-carboxamide has been shown to reduce pain sensitivity in animal models of neuropathic pain. 4-(methoxymethyl)-N-(2-methylcyclopropyl)piperidine-4-carboxamide has also been shown to reduce anxiety-like behavior in animal models of anxiety. 4-(methoxymethyl)-N-(2-methylcyclopropyl)piperidine-4-carboxamide has been shown to have a low toxicity profile and does not produce significant adverse effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(methoxymethyl)-N-(2-methylcyclopropyl)piperidine-4-carboxamide is its high potency and selectivity for the GABA-A receptor. This makes 4-(methoxymethyl)-N-(2-methylcyclopropyl)piperidine-4-carboxamide a useful tool for studying the GABAergic system in vitro and in vivo. However, one limitation of 4-(methoxymethyl)-N-(2-methylcyclopropyl)piperidine-4-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for 4-(methoxymethyl)-N-(2-methylcyclopropyl)piperidine-4-carboxamide research. One area of research is the development of 4-(methoxymethyl)-N-(2-methylcyclopropyl)piperidine-4-carboxamide analogs with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic applications of 4-(methoxymethyl)-N-(2-methylcyclopropyl)piperidine-4-carboxamide in the treatment of other neurological disorders, such as epilepsy and schizophrenia. Finally, the use of 4-(methoxymethyl)-N-(2-methylcyclopropyl)piperidine-4-carboxamide as a diagnostic tool in the detection of cancer cells is an area of research that warrants further investigation.
Conclusion
In conclusion, 4-(methoxymethyl)-N-(2-methylcyclopropyl)piperidine-4-carboxamide is a promising compound that has shown potential applications in various fields of research. The synthesis of 4-(methoxymethyl)-N-(2-methylcyclopropyl)piperidine-4-carboxamide has been optimized, and its mechanism of action is believed to involve modulation of the GABAergic system. 4-(methoxymethyl)-N-(2-methylcyclopropyl)piperidine-4-carboxamide has been shown to have several biochemical and physiological effects in animal models, and its high potency and selectivity make it a useful tool for studying the GABAergic system. While there are some limitations to the use of 4-(methoxymethyl)-N-(2-methylcyclopropyl)piperidine-4-carboxamide in lab experiments, there are several future directions for 4-(methoxymethyl)-N-(2-methylcyclopropyl)piperidine-4-carboxamide research that warrant further investigation.
Synthesis Methods
The synthesis of 4-(methoxymethyl)-N-(2-methylcyclopropyl)piperidine-4-carboxamide involves the reaction of 2-methylcyclopropylamine with 4-(chloromethyl) piperidine hydrochloride, followed by the addition of sodium methoxide and methanol. The resulting compound is then purified using column chromatography to obtain 4-(methoxymethyl)-N-(2-methylcyclopropyl)piperidine-4-carboxamide in its pure form. This synthesis method has been optimized and has shown high yields of 4-(methoxymethyl)-N-(2-methylcyclopropyl)piperidine-4-carboxamide with good purity.
properties
IUPAC Name |
4-(methoxymethyl)-N-(2-methylcyclopropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-9-7-10(9)14-11(15)12(8-16-2)3-5-13-6-4-12/h9-10,13H,3-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJVNYYVGOPYRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1NC(=O)C2(CCNCC2)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methoxymethyl)-N-(2-methylcyclopropyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-Phenylpropanoyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B6635644.png)

![2-[1-(1,3-Thiazole-5-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B6635653.png)



![2-[methyl-(2-oxo-1H-pyridine-4-carbonyl)amino]butanoic acid](/img/structure/B6635682.png)
![(2-Bromophenyl)[4-(2-fluorophenyl)piperazino]methanone](/img/structure/B6635685.png)

![(3S)-5-methyl-3-[[(2-oxo-1H-pyridine-4-carbonyl)amino]methyl]hexanoic acid](/img/structure/B6635697.png)

![N-[1-(ethylamino)-1-oxopropan-2-yl]-4-(methoxymethyl)piperidine-4-carboxamide](/img/structure/B6635715.png)
![(3aS,6aR)-5-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B6635743.png)
![(3aS,6aR)-5-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B6635762.png)